molecular formula C13H16O7 B041782 p-Cresol glucuronide CAS No. 17680-99-8

p-Cresol glucuronide

Cat. No.: B041782
CAS No.: 17680-99-8
M. Wt: 284.26 g/mol
InChI Key: JPAUCQAJHLSMQW-XPORZQOISA-N
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Description

p-Cresol glucuronide is a metabolite of p-cresol, a uremic toxin formed by bacterial fermentation of proteins in the large intestine. It is a glucuronide conjugate of p-cresol, which is produced by the metabolism of the amino acids tyrosine and phenylalanine by gut microbes. This compound is known for its role in various physiological and pathological processes, including its impact on the blood-brain barrier and its potential biological activity .

Mechanism of Action

Target of Action

p-Cresol glucuronide (pCG) is a metabolite of p-Cresol, a compound produced by gut microbial metabolism of the aromatic amino acid tyrosine . The primary targets of pCG are the aryl hydrocarbon receptor (AhR) and the lipopolysaccharide receptor TLR4 . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . TLR4 is a principal receptor for bacterial lipopolysaccharide .

Mode of Action

pCG interacts with its targets, AhR and TLR4, in a significant manner. It acts as an antagonist at the TLR4 receptor , which is the principal receptor for bacterial lipopolysaccharide . This interaction with TLR4 helps prevent the permeabilizing effects of endotoxin .

Biochemical Pathways

The formation of pCG involves a sequential activity of gut microbial and host processes. The metabolism of the amino acids tyrosine and phenylalanine to p-Cresol by gut microbes is followed by the conversion of p-Cresol to pCG by host enzymes . This process exerts a powerful modulatory influence on dietary components .

Pharmacokinetics

All cresol isomers, including p-Cresol, are absorbed across the respiratory and gastrointestinal tract and through the intact skin . They are mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine . At physiological pH, the conjugated metabolites are ionized to a greater extent than the parent compound, which reduces renal reabsorption and increases elimination with the urine . In addition to urinary excretion, cresols are excreted in the bile, but most undergo enterohepatic circulation .

Result of Action

The action of pCG results in reduced blood-brain barrier (BBB) permeability and significant changes in whole-brain transcriptome expression . It also suppresses transcript levels of gut hormones and regulates small intestinal transit in mice .

Action Environment

The action of pCG is influenced by the gut microbial environment, which contributes significantly to the formation of pCG . The presence of bacterial lipopolysaccharide also influences the action of pCG, as it can prevent the permeabilizing effects of endotoxin when co-administered with pCG .

Safety and Hazards

P-Cresol glucuronide is a metabolite of p-cresol, a uremic toxin formed by bacterial fermentation of proteins in the large intestine . It is not intended for human or veterinary use .

Future Directions

The relative proportion of the two p-cresol conjugates, i.e. p-cresol sulfate and p-cresol glucuronide, is similar in mice, in contrast to humans, pinpointing major inter-species differences in endogenous metabolism . Biologically, the sulpho- (i.e. p-cresol sulfate) but not the glucuro- (i.e. This compound) conjugate promotes insulin resistance in CKD . The interaction between p-cresol and mycophenolic acid is of toxicological significance and warrants clinical investigation .

Biochemical Analysis

Biochemical Properties

p-Cresol glucuronide is formed from the metabolism of the amino acids tyrosine and phenylalanine to p-Cresol by gut microbes, and then to this compound by host enzymes . The enzymes involved in this process include the UDP-glucuronosyltransferase (UGT) isoform UGT1A6 and UGT1A9 .

Cellular Effects

This compound has been shown to promote blood-brain barrier integrity in vivo . In vitro studies have shown that this compound exerts various forms of cellular toxicity . It has been found to impair endothelial progenitor cell proliferation and affect cell migration .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with the cerebral vasculature and the brain . It has been suggested that this compound acts as an antagonist at the principal lipopolysaccharide receptor TLR4 .

Temporal Effects in Laboratory Settings

It has been observed that treatment of cells with this compound had no notable effects until co-administered with bacterial lipopolysaccharide .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. It has been observed that mice exposed to this compound showed reduced blood-brain barrier permeability .

Metabolic Pathways

This compound is involved in the metabolic pathway that starts with the metabolism of the amino acids tyrosine and phenylalanine to p-Cresol by gut microbes, and then to this compound by host enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues via the action of transport proteins. It is recovered in the circulation mainly conjugated to albumin, but also in its free forms that are excreted in the urine .

Subcellular Localization

Given its role in promoting blood-brain barrier integrity, it can be inferred that it may have a significant presence in the cerebral vasculature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-cresol glucuronide involves the reaction of p-cresol with 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate in the presence of trimethylsilyltrifluoromethanesulfonate as a catalyst. This reaction occurs in dichloromethane and results in the formation of the glucuronide conjugate as a single beta-anomer .

Industrial Production Methods: the synthesis typically involves enzymatic glucuronidation processes using human UDP-glucuronosyltransferase enzymes, which are responsible for the conjugation of p-cresol to form this compound .

Chemical Reactions Analysis

Types of Reactions: p-Cresol glucuronide primarily undergoes glucuronidation reactions. It is formed by the conjugation of p-cresol with glucuronic acid, catalyzed by UDP-glucuronosyltransferase enzymes .

Common Reagents and Conditions:

Major Products: The major product of the reaction is this compound, which is a beta-anomer of the glucuronide conjugate .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methylphenoxy)oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O7/c1-6-2-4-7(5-3-6)19-13-10(16)8(14)9(15)11(20-13)12(17)18/h2-5,8-11,13-16H,1H3,(H,17,18)/t8-,9-,10+,11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAUCQAJHLSMQW-XPORZQOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170195
Record name beta-D-Glucopyranosiduronic acid, 4-methylphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name p-Cresol glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011686
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17680-99-8
Record name p-Cresol glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17680-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-D-Glucopyranosiduronic acid, 4-methylphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017680998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-D-Glucopyranosiduronic acid, 4-methylphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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